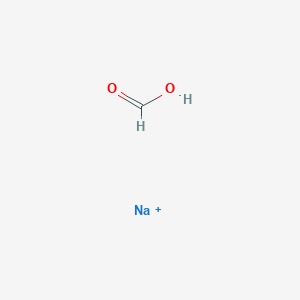

ギ酸ナトリウム

概要

説明

Sodium formate is a white, odorless, and crystalline salt that is soluble in water and has a wide range of applications in various industries, such as in the production of formic acid, in animal feed, in tanning, and in the pharmaceutical industry. It is also used as an intermediate in the production of other chemicals, such as formaldehyde, oxalic acid, and sodium hydroxide. Sodium formate is a versatile compound that can be used for a variety of purposes, including as a corrosion inhibitor, a preservative, a de-icing agent, and a reagent in laboratory experiments.

科学的研究の応用

動物飼料保存

ギ酸ナトリウムは、動物飼料の保存料としてその効果が認められています。 望ましくない細菌や真菌の増殖を抑制することで、飼料の栄養品質と安全性を維持するのに役立ちます . これにより、飼料は長期間にわたって新鮮で安全な状態を保ちます。

衛生状態の改善

畜産の文脈において、ギ酸ナトリウムは衛生状態改善剤としての役割を果たします。 微生物の負荷を軽減することで、飼料全体の衛生状態を向上させ、これは家畜の健康と生産性にとって非常に重要です .

分析化学

ギ酸ナトリウムは、特に貴金属の沈殿において、分析化学で重要な役割を果たします。 この用途は、さまざまな試料からの貴金属の回収と精製に不可欠です .

皮なめし

皮革産業は、なめし工程におけるギ酸ナトリウムの使用から恩恵を受けています。 皮革の適切な処理と保存に役立ち、材料の耐久性と品質を保証します .

繊維産業

ギ酸ナトリウムは、繊維産業において、酸性剤および錯化剤として、布地の染色や印刷に使用されています。 これは、最終製品の色堅牢性と均一性に貢献します .

水素ガス製造

ギ酸ナトリウムは、脱水素反応によって水素ガスを生成するための有望な候補です。 水素はクリーンで持続可能なエネルギー源であり、エネルギー部門で大きな可能性を秘めています .

ホルムアルデヒド合成

化学産業では、ホルムアルデヒドを合成するために、ギ酸ナトリウムをホルミル化反応で使用しています。 この化合物は、樹脂、接着剤、およびその他のさまざまな工業製品の製造における重要な成分です .

電気めっき

電気めっき工程では、ギ酸ナトリウムは、金属コーティングの品質と付着性を向上させる剤として作用します。 この用途は、耐久性があり耐食性に優れた金属表面を作成するために不可欠です .

Safety and Hazards

Direct contact with sodium formate can cause skin irritation, redness, and even chemical burns. Eye contact may lead to severe irritation and damage . Inhalation of sodium formate dust or aerosols can irritate the respiratory tract and cause discomfort . Sodium formate is combustible under specific conditions .

将来の方向性

作用機序

Target of Action

Sodium formate, the sodium salt of formic acid, is a versatile compound with a wide range of applications in various industries . It primarily targets the biochemical processes where it acts as a source of hydrogen and a formylating agent . In the context of microbiology, it serves as an organic carbon source for microorganisms .

Mode of Action

Sodium formate interacts with its targets through various chemical reactions. It can undergo dehydrogenation reactions to produce hydrogen gas and carbon dioxide . These reactions are often catalyzed by metals or metal oxides, such as nickel or cobalt . Sodium formate can also act as a formylating agent, introducing a formyl group (HCO) to other compounds .

Biochemical Pathways

Sodium formate plays a significant role in several biochemical pathways. It can be assimilated via the reductive acetyl-CoA (Wood-Ljungdahl) pathway, which is mainly found in acetogenic and methanogenic microbes . This pathway is essential for the utilization of cheap, renewable one-carbon compounds . Sodium formate also plays a role in the synthesis of formic acid, where it is converted by sulfuric acid to formic acid and sodium sulfate .

Pharmacokinetics

It is known that sodium formate is highly soluble in water , which suggests it could be readily absorbed and distributed in biological systems. It is also known to scavenge ·OH radicals and increase O2 formation , which could impact its bioavailability and pharmacokinetic properties.

Result of Action

The action of sodium formate results in various molecular and cellular effects. For instance, in the context of microbiology, the introduction of sodium formate leads to the production of H2 and CH4 gases during the sodium hydroxide-promoted hydrothermal gasification of biomass . In the chemical industry, sodium formate acts as a reducing agent, leading to the production of hydrogen gas and carbon dioxide .

Action Environment

The action of sodium formate can be influenced by environmental factors. For instance, its solubility in water suggests that the presence and concentration of water can significantly impact its action and efficacy. Furthermore, sodium formate is biodegradable and breaks down naturally in the environment, minimizing its impact on ecosystems . Proper disposal practices are recommended to prevent contamination of water sources .

生化学分析

Biochemical Properties

Sodium formate can be efficiently used as an organic carbon source by microorganisms . It interacts with various enzymes and proteins in these organisms, facilitating numerous biochemical reactions. The nature of these interactions is complex and involves both the donation and acceptance of electrons, which is a fundamental aspect of many biochemical processes .

Cellular Effects

The effects of Sodium formate on cells are diverse and profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Sodium formate can affect the expression of certain genes, leading to changes in the production of proteins and other biomolecules within the cell .

Molecular Mechanism

At the molecular level, Sodium formate exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . These interactions can alter the function of these molecules and, consequently, the biochemical reactions in which they participate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium formate can change over time. It has been observed that Sodium formate exhibits stability and does not degrade rapidly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Metabolic Pathways

Sodium formate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, Sodium formate can be synthesized from CO2 using renewable energy, and it plays a crucial role in the carbon cycle .

Subcellular Localization

The subcellular localization of Sodium formate is not fully understood. Given its small size and charge, it is likely that Sodium formate can diffuse freely across cellular compartments. Its activity or function may be influenced by its localization within the cell .

特性

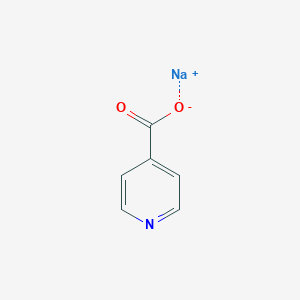

IUPAC Name |

sodium;formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HCOONa, NaHCOO, CHNaO2 | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium formate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_formate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Sodium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027090 | |

| Record name | Sodium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, White deliquescent solid; [Merck Index] White powder; [MSDSonline], HYGROSCOPIC WHITE GRANULES OR CRYSTALLINE POWDER. | |

| Record name | Formic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium formate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BOILING POINT: DECOMPOSES; DELIQUESCENT | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOLUBLE IN ALCOHOL, INSOL IN ETHER, SOLUBLE IN GLYCEROL, SOLUBILITY IN WATER: 97.2 G/100 CC @ 20 °C, SOLUBILITY IN WATER: 160 G/100 CC @ 100 °C, Solubility in water, g/100ml at 20 °C: 97 | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.92 @ 20 °C, 1.9 g/cm³ | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS MONOCLINIC CRYSTALS, WHITE GRANULES OR CRYSTALLINE POWDER | |

CAS RN |

141-53-7 | |

| Record name | Sodium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387AD98770 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

253 °C | |

| Record name | SODIUM FORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/744 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM FORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1165 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

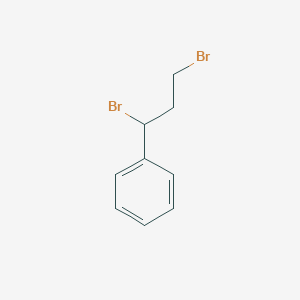

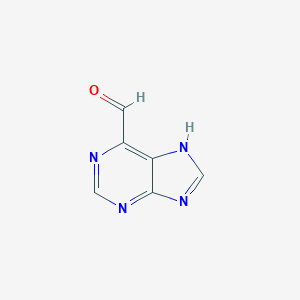

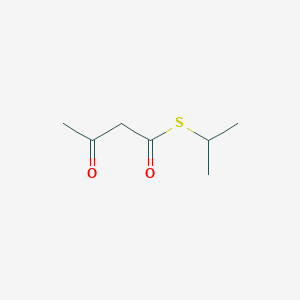

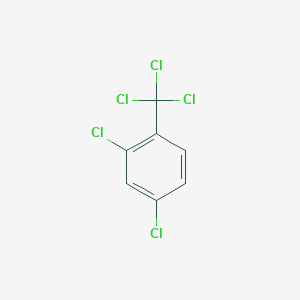

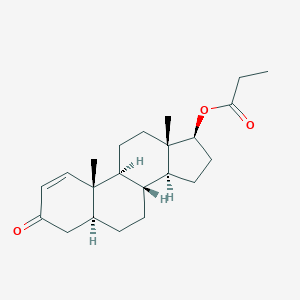

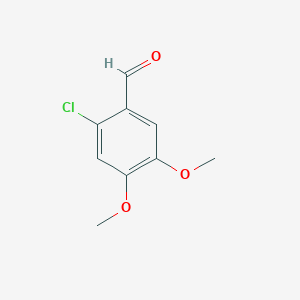

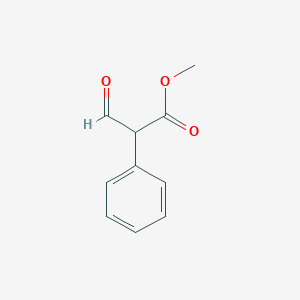

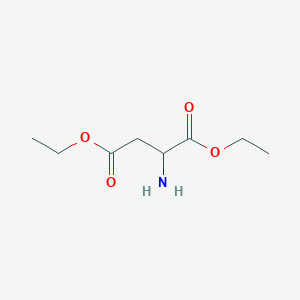

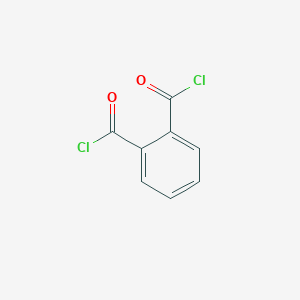

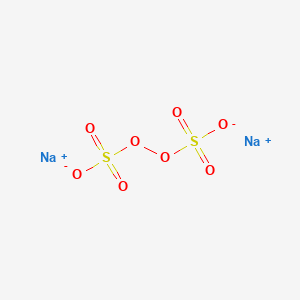

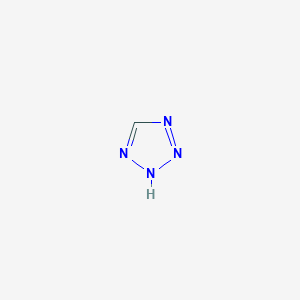

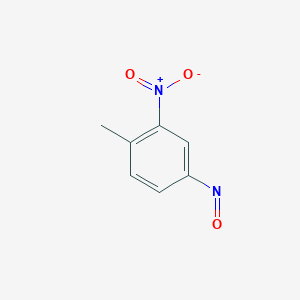

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

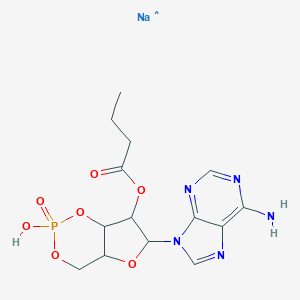

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。